Enantiomeric Purity Benchmark: (2R)-2-Ethynyltetrahydro-furan vs. Racemic Mixture
The (2R)-enantiomer of 2-ethynyltetrahydro-furan is commercially available at a purity of 98%, as specified by multiple suppliers, ensuring high enantiomeric excess for stereospecific applications . In contrast, the racemic mixture (2-ethynyltetrahydrofuran, CAS 76928-54-6) is typically supplied with a minimum purity of 95-97% and contains both (R) and (S) enantiomers in equal proportions . For asymmetric syntheses, the presence of the undesired (S)-enantiomer in the racemate can lead to reduced enantioselectivity and necessitate additional purification steps, thereby increasing time and cost. The defined (R) configuration of the target compound directly addresses this limitation, providing a 3-5 percentage point purity advantage and, critically, complete stereochemical definition .
| Evidence Dimension | Chemical Purity and Stereochemical Composition |
|---|---|
| Target Compound Data | Purity: 98%; Composition: >99% (R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic 2-ethynyltetrahydrofuran (CAS 76928-54-6): Purity: 95-97%; Composition: 50% (R)-, 50% (S)-enantiomer |
| Quantified Difference | Purity: +1-3%; Enantiomeric composition: 100% vs. 50% desired enantiomer |
| Conditions | Commercial supplier specifications; purity determined by GC/HPLC |
Why This Matters
For asymmetric synthesis, the single-enantiomer (2R) compound eliminates the need for chiral resolution, reducing process steps and improving overall yield of stereopure products.
